![molecular formula C17H24N8O2 B1259845 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B1259845.png)
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
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Overview
Description
5-ethyl-N3-[[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methylideneamino]-1,2,4-triazole-3,4-diamine is a member of piperidines.
Scientific Research Applications
Antimicrobial and Antibacterial Applications
4-amino-5-ethyl-4H-1,2,4-triazol-3-yl hydrazones have been extensively studied for their antimicrobial properties. For instance, a study synthesized various 1,2,4-triazole derivatives, including compounds similar to the one , and evaluated their antimicrobial activities. These compounds generally showed good to moderate antimicrobial activity against various pathogens (Bayrak et al., 2009). Another study focused on synthesizing new 1,2,4-triazole Schiff base and amine derivatives, which were found to have effective antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).
Anticancer Applications
Recent research has shown promising anticancer applications of triazole derivatives. One study synthesized hydrazone derivatives bearing the 1,2,4-triazole moiety and tested them against various cancer cell lines. Some of these compounds showed significant cytotoxicity, particularly against melanoma cell lines, highlighting their potential as anticancer agents (Šermukšnytė et al., 2022).
Synthesis and Chemical Properties
The synthesis and chemical properties of 1,2,4-triazole derivatives have been a subject of interest. Studies demonstrate various methods of synthesizing these compounds, such as microwave-assisted synthesis, which offers advantages in terms of yield and reaction time (El Ashry et al., 2005). Another aspect of research focuses on the synthesis of Schiff bases derived from 1,2,4-triazoles and their structural characterization (Heshmatpour et al., 2007).
Miscellaneous Applications
1,2,4-triazole derivatives have also been explored for various other applications. For example, their use in synthesizing complexes with antimicrobial and anticancer properties has been studied, indicating a broad spectrum of potential applications in medicinal chemistry (Deodware et al., 2021).
properties
Product Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone |
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Molecular Formula |
C17H24N8O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-ethyl-3-N-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C17H24N8O2/c1-3-16-20-22-17(24(16)18)21-19-11-13-4-5-14(15(10-13)25(26)27)23-8-6-12(2)7-9-23/h4-5,10-12H,3,6-9,18H2,1-2H3,(H,21,22)/b19-11+ |
InChI Key |
RRIABCVKWRTOMY-YBFXNURJSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)N3CCC(CC3)C)[N+](=O)[O-] |
SMILES |
CCC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)N3CCC(CC3)C)[N+](=O)[O-] |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)N3CCC(CC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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